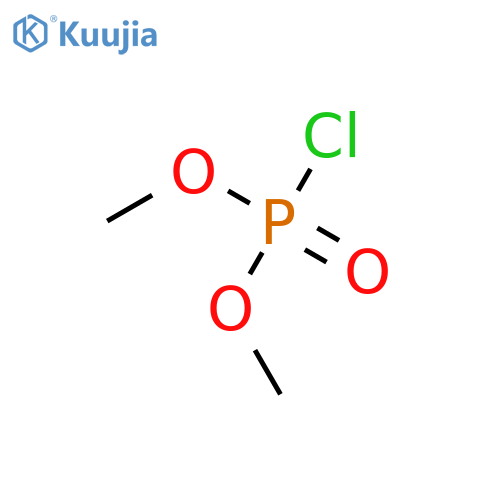

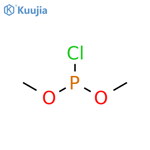

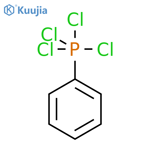

Trichloroisocyanuric acid: an efficient reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites

,

Tetrahedron Letters,

2005,

46(32),

5293-5295